molecular formula C11H9NO4 B055826 N-Carbethoxyphthalimide CAS No. 22509-74-6

N-Carbethoxyphthalimide

Cat. No. B055826
Key on ui cas rn: 22509-74-6
M. Wt: 219.19 g/mol
InChI Key: VRHAQNTWKSVEEC-UHFFFAOYSA-N
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Patent
US03982891

Procedure details

A suspension comprisng 25 millimoles of potassium phthalimide and 20 ml ethylchloroformate is refluxed for approximately 31/2 hours. Insolubles are removed by hot acetone treatment in the manner described in preparation B. Upon completion of the acetone treatment and removal of mother liquor the product is combined and recrystallized from ethanol. Further recrystallizaton from a mixture of ethylchloroformate and ether yields a white product having a melting point of 89.5° - 90.5°C.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[CH2:13]([O:15][C:16](Cl)=[O:17])[CH3:14]>>[CH2:13]([O:15][C:16]([N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6])=[O:17])[CH3:14] |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
25 mmol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for approximately 31/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Insolubles are removed by hot acetone treatment in the manner
CUSTOM
Type
CUSTOM
Details
described in preparation B
CUSTOM
Type
CUSTOM
Details
Upon completion of the acetone treatment and removal of mother liquor the product
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
ADDITION
Type
ADDITION
Details
Further recrystallizaton from a mixture of ethylchloroformate and ether
CUSTOM
Type
CUSTOM
Details
yields a white product

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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